6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring linked to a pyrimidine-2,4-dione core through a cyclopropane moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Moiety: The cyclopropane ring is synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Piperazine Derivatization: The piperazine ring is functionalized with the cyclopropane moiety through nucleophilic substitution reactions.
Pyrimidine-2,4-dione Formation: The final step involves the condensation of the piperazine derivative with a pyrimidine-2,4-dione precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and pyrimidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds with modified functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is investigated for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine-pyrimidine structure.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with anti-tubercular activity, showcasing the versatility of the piperazine scaffold.
Uniqueness
6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione stands out due to the presence of the cyclopropane moiety, which imparts unique steric and electronic properties. This structural feature can influence the compound’s binding affinity and specificity towards its molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
6-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-14(2)8-9(14)12(20)18-5-3-17(4-6-18)10-7-11(19)16-13(21)15-10/h7,9H,3-6,8H2,1-2H3,(H2,15,16,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFOXQNROISUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CCN(CC2)C3=CC(=O)NC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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